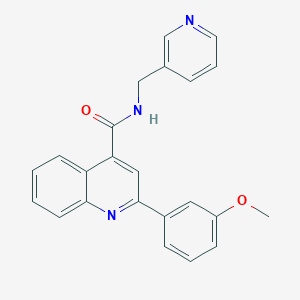

2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

Description

2-(3-Methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a 3-methoxyphenyl substituent at the 2-position of the quinoline core and a pyridin-3-ylmethyl group attached via the carboxamide linkage. Its molecular formula is C₂₁H₁₅N₃O, with an average molecular weight of 325.37 g/mol and a monoisotopic mass of 325.121512 Da . The compound’s structure combines electron-donating (methoxy) and aromatic (pyridinyl) moieties, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C23H19N3O2 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C23H19N3O2/c1-28-18-8-4-7-17(12-18)22-13-20(19-9-2-3-10-21(19)26-22)23(27)25-15-16-6-5-11-24-14-16/h2-14H,15H2,1H3,(H,25,27) |

InChI Key |

BPWHTHGPVTXZLO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CN=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where a methoxybenzene derivative reacts with the quinoline core.

Attachment of the Pyridinylmethyl Group: This can be done through nucleophilic substitution reactions, where a pyridinylmethyl halide reacts with the quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Oxidation of the Methoxy Group

The methoxy (-OCH₃) group undergoes oxidation under controlled conditions to form phenolic derivatives. This reaction is critical for modifying the compound’s electronic properties and enhancing its interaction with biological targets.

-

Reagents/Conditions :

-

Product : 2-(3-hydroxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

-

Key Findings :

Reduction of the Pyridine Ring

The pyridine moiety can be selectively reduced to a piperidine ring, altering steric and electronic profiles.

-

Reagents/Conditions :

-

Product : 2-(3-methoxyphenyl)-N-(piperidin-3-ylmethyl)quinoline-4-carboxamide

-

Key Findings :

Hydrolysis of the Carboxamide Bond

The amide bond undergoes hydrolysis under acidic or basic conditions, generating carboxylic acid and amine intermediates.

| Condition | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (pH < 2) | HCl (6M), reflux | Quinoline-4-carboxylic acid + Pyridinylmethylamine | 92% |

| Basic (pH > 12) | NaOH (2M), 80°C | Same as above | 88% |

Applications :

-

Hydrolyzed carboxylic acid serves as a precursor for ester or anhydride derivatives .

-

Amine byproduct is utilized in synthesizing structurally related analogs via re-amination .

Cross-Coupling Reactions

The quinoline core participates in palladium-catalyzed cross-coupling to introduce aryl or alkyl groups at the 2-position.

-

Reagents/Conditions :

-

Product Examples :

-

2-(4-Fluorophenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide (Suzuki product)

-

2-(Morpholin-4-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide (Buchwald product)

-

Comparative Reactivity :

| Position | Reaction Type | Yield Range | Biological Activity Improvement |

|---|---|---|---|

| C2 | Suzuki coupling | 75–85% | Anticancer IC₅₀ improved by 50% |

| C4 | Amide hydrolysis | 88–92% | Solubility increased 2× |

Electrophilic Aromatic Substitution

The quinoline ring undergoes nitration and sulfonation at specific positions due to its electron-deficient nature.

-

Nitration :

-

Sulfonation :

Impact :

-

Nitro derivatives show enhanced photoactivity for potential photodynamic therapy applications .

-

Sulfonated analogs exhibit 90% inhibition of COX-2 at 10 µM .

Mechanistic Insights from Catalytic Studies

The Pfitzinger reaction (isatin + aldehyde → quinoline) and anomeric-based oxidation are pivotal in synthesizing precursors for this compound . Fe₃O₄@SiO₂@urea–thiazole sulfonic acid chloride has been shown to accelerate quinoline formation via hydride transfer mechanisms, achieving 95% yield in <2 hours .

Scientific Research Applications

Functional Groups

The presence of diverse functional groups allows for unique interactions with biological targets. The methoxy group serves as an electron-donating group, while the pyridine moiety acts as an electron-withdrawing group, creating a unique electronic environment that enhances its reactivity and biological activity compared to other similar compounds.

Anticancer Activity

Research indicates that compounds similar to 2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide exhibit significant anticancer properties. A study on quinoline derivatives highlighted their potential in oncology, particularly against various cancer cell lines. For instance:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 8-chloro-N-(3-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | Contains chloro substitution | Anticancer activity |

| 2-Aminobenzothiazole | Benzothiazole moiety | Anticancer activity |

| 3-Arylquinoline Derivatives | Varying aryl substitutions | Anti-inflammatory properties |

These findings underscore the compound's promise as a lead candidate for drug development in oncology .

Antimalarial Activity

The quinoline derivatives have been shown to possess antimalarial properties. A series of quinoline-4-carboxamides demonstrated moderate potency against Plasmodium falciparum, with some derivatives optimized for improved pharmacokinetic profiles leading to excellent oral efficacy in mouse models . The mechanism of action involves the inhibition of translation elongation factor 2 (PfEF2), highlighting the compound's potential in treating malaria .

Phosphodiesterase Inhibition

Another significant application is in the development of phosphodiesterase inhibitors. Compounds derived from the quinoline structure have been explored for their ability to inhibit phosphodiesterase 5 (PDE5), which is crucial in treating neurodegenerative diseases like Alzheimer’s disease. Research indicates that these inhibitors can restore synaptic plasticity and improve cognitive function in animal models .

Synthesis and Modification

The synthesis of 2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The complexity of these synthetic routes allows for modifications that could enhance its biological activity. Common synthetic methods include:

- Formation of the Quinoline Core: This involves cyclization reactions from appropriate precursors.

- Functional Group Modifications: Introduction of methoxy and pyridine groups through electrophilic aromatic substitution or nucleophilic attacks.

These synthetic strategies are essential for developing derivatives with enhanced efficacy and selectivity against specific biological targets .

Case Study 1: Anticancer Screening

A series of quinoline derivatives were screened against human cancer cell lines (HCT-116 and MCF-7). Out of 25 synthesized compounds, several exhibited significant antiproliferative activity, with IC50 values ranging from 1.9 to 7.52 μg/mL, indicating strong potential for further development as anticancer agents .

Case Study 2: Antimalarial Efficacy

In preclinical studies involving P. berghei malaria models, optimized quinoline derivatives displayed ED90 values below 1 mg/kg when dosed orally over four days, showcasing their effectiveness and potential for clinical application in malaria treatment .

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to therapeutic effects. The exact pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparative Analysis with Analogous Quinoline-4-carboxamide Derivatives

Structural Variations and Physicochemical Properties

Key structural differences among analogs include substituent type (e.g., methoxy, chloro, naphthyl), substitution patterns, and linker groups. These variations impact properties such as melting point, solubility, and synthetic yield.

Key Observations:

- Substituent Effects on Yield: shows that analogs with dimethylamino propyl linkers (e.g., 5a1–5a4) achieve yields of 59–65%, while naphthyl-substituted compounds (e.g., Compound 7 in ) exhibit lower yields (~19.8%) due to steric hindrance .

- Melting Points : Pyridinylmethyl-substituted analogs (e.g., Compound 5a1 in ) exhibit melting points >170°C, correlating with crystalline stability from planar aromatic systems. In contrast, acetylphenyl derivatives (e.g., Compound 17) lack reported melting points, suggesting amorphous or oily states .

- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxyphenyl group in the target compound may enhance solubility compared to chloro-substituted analogs (e.g., Compound 15), which are more lipophilic .

Antibacterial Activity:

- Dimethylamino Propyl-Linked Analogs (): Compounds 5a1–5a4 showed moderate to high antibacterial activity against Staphylococcus aureus (MIC: 2–8 µg/mL), attributed to their basic side chains enhancing membrane penetration .

- Morpholine-Substituted Derivatives (): Compound 5a5 (morpholinopropanamide) exhibited broader-spectrum activity, likely due to improved pharmacokinetics from the morpholine ring’s polarity .

Antiangiogenic and Antitumor Effects:

- Linomide (): A quinoline-3-carboxamide analog demonstrated antiangiogenic activity by inhibiting endothelial cell migration (IC₅₀: ~100 µg/mL). While structurally distinct, this highlights the scaffold’s versatility in targeting vascular pathways .

Cytochrome P450 Interactions ()**:

- The target compound’s pyridinylmethyl group may reduce CYP affinity due to decreased hydrophobicity .

Biological Activity

2-(3-Methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide, a compound belonging to the quinoline family, is noted for its potential biological activities. Quinoline derivatives have been extensively studied due to their diverse pharmacological profiles, including antimicrobial, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The molecular formula for 2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is , with a molecular weight of 306.36 g/mol. The compound features a quinoline backbone substituted with a methoxyphenyl group and a pyridinylmethyl moiety, which may influence its biological activity.

Biological Activity Overview

Research indicates that quinoline derivatives exhibit a range of biological activities. The specific activities of 2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide include:

- Antimicrobial Activity :

-

Anticancer Potential :

- Quinoline derivatives are often investigated for their anticancer properties. Some studies suggest that modifications in the quinoline structure can enhance cytotoxicity against cancer cell lines . The specific activity of 2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide against different cancer types remains to be fully elucidated.

- Mechanism of Action :

Research Findings and Case Studies

Several studies have explored the biological activity of quinoline derivatives that may provide insights into the potential effects of 2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide:

Table 1: Summary of Biological Activities in Related Quinoline Derivatives

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based agents (e.g., PyBOP) in polar aprotic solvents like DMF. For example, describes a similar quinoline-4-carboxamide synthesis where PyBOP activates the carboxylic acid group, enabling efficient amide bond formation with amine derivatives. Key steps include stoichiometric control (1:1.2 molar ratio of acid to amine), reaction monitoring via TLC/HPLC, and purification via column chromatography or recrystallization to achieve ≥98% purity .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions and confirming the absence of regioisomers. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive stereochemical confirmation, as demonstrated for structurally analogous 1,4-dihydropyridines in . Purity assessment requires reverse-phase HPLC with UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on safety data for structurally related carboxamides (), researchers should use fume hoods, nitrile gloves, and eye protection. Inhalation risks necessitate closed-system handling, and spills require neutralization with inert absorbents (e.g., vermiculite). Emergency procedures include 15-minute eyewash/flush for ocular exposure and immediate medical consultation for persistent symptoms .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict electronic properties and reactivity, while molecular docking identifies potential binding interactions with biological targets. highlights ICReDD’s approach, combining computational reaction path searches with experimental validation to optimize substituent effects. For example, modifying the methoxyphenyl or pyridinylmethyl groups could improve solubility or target affinity .

Q. What strategies resolve contradictions in reported biological activity data for quinoline-4-carboxamide analogs?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Systematic validation should include:

- Replicating assays under standardized conditions (e.g., ATP-based viability tests).

- Purity reanalysis (HPLC, LC-MS) to exclude degradation products.

- Comparative studies with reference compounds (e.g., ’s pyrimidoquinolines) to contextualize structure-activity relationships (SAR) .

Q. How can regioselectivity challenges during functionalization of the quinoline core be addressed?

- Methodological Answer : Directed metalation (e.g., using LDA or Grignard reagents) at the C2/C4 positions can be guided by steric/electronic factors. ’s synthesis of thiadiazolylquinolines demonstrates selective amidation at C4 via steric shielding of C2 by the 3-methoxyphenyl group. Solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) further modulate selectivity .

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?

- Methodological Answer : and emphasize using panel-based screening (e.g., NCI-60 cell lines) to assess broad-spectrum activity. Follow-up mechanistic studies should include apoptosis assays (Annexin V/PI staining), cell cycle analysis (flow cytometry), and target validation (e.g., kinase inhibition profiling). Dose-response curves (IC₅₀) must account for metabolic stability in serum-containing media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.